molecular formula C17H17FN4O2S2 B1663109 8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one CAS No. 6505-98-2

8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one

Cat. No.: B1663109
CAS No.: 6505-98-2
M. Wt: 392.5 g/mol
InChI Key: BEBDNAPSDUYCHM-UHFFFAOYSA-N
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Description

8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one is a complex organic compound with the molecular formula C17H17FN4O2S2 and a molecular weight of 392.5 g/mol. This compound is known for its unique structure, which includes a butyrophenone backbone and a p-fluoro substituent, making it a subject of interest in various scientific fields.

Preparation Methods

The reaction conditions typically involve the use of isopropyl alcohol and hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the final product.

Chemical Reactions Analysis

8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions are common, with reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one include other butyrophenone derivatives and p-fluoro-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and substituents .

Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S2/c1-21-14-13(15(25)22(2)17(21)24)19-16(20-14)26-9-3-4-12(23)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDNAPSDUYCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215369
Record name Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-98-2
Record name Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one
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8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one
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8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one
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8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one
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8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one
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8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one

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